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Compound of Interest

Compound Name: 2-Ethylphenyl isocyanate

Cat. No.: B1583986

Abstract

This technical guide provides a comprehensive overview of the core physicochemical
properties of 2-Ethylphenyl isocyanate (CAS No: 40411-25-4), a key intermediate in the
synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.
This document is intended for researchers, scientists, and drug development professionals,
offering in-depth, field-proven insights into its chemical identity, physical characteristics,
reactivity profile, and spectroscopic signature. Detailed experimental protocols for the
determination of its fundamental properties are provided, underpinned by an emphasis on the
causality behind methodological choices. All data is presented with authoritative grounding and
comprehensive references to ensure scientific integrity.

Introduction and Chemical Identity

2-Ethylphenyl isocyanate, with the molecular formula CoHsNO, is an aromatic isocyanate
characterized by the presence of a highly reactive isocyanate (-N=C=0) functional group and
an ethyl substituent at the ortho position of the benzene ring.[1][2][3] This unique substitution
pattern imparts specific steric and electronic effects that influence its reactivity and physical
properties, making a thorough understanding of these characteristics crucial for its effective
application in complex synthetic pathways.
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The isocyanate group is a powerful electrophile, rendering the molecule susceptible to
nucleophilic attack by a wide range of compounds, including alcohols, amines, and water. This
reactivity is the cornerstone of its utility in the formation of urethanes, ureas, and other valuable
adducts. The ortho-ethyl group, in particular, introduces steric hindrance around the reactive
isocyanate moiety, which can modulate its reaction kinetics compared to its meta and para
isomers or the unsubstituted phenyl isocyanate.

Caption: 2D Structure of 2-Ethylphenyl Isocyanate.

Table 1: Chemical Identifiers and Synonyms

Identifier Value

IUPAC Name 1-ethyl-2-isocyanatobenzene[2][3]

Synonyms f)-EthyIphenyI isocyanate, Benzene, 1-ethyl-2-
isocyanato-

CAS Number 40411-25-4[1][2][3]

Molecular Formula CoHoNOJ[1][2][3]

Molecular Weight 147.18 g/mol [1][2][3]

InChl Key ZVFNUQWYLXXSJIM-UHFFFAOYSA-N[1][3]

SMILES CCC1=CC=CC=C1N=C=0[1][3]

Physicochemical Properties: A Quantitative
Overview

The physical properties of 2-Ethylphenyl isocyanate are summarized in Table 2. These
parameters are essential for process design, safety assessments, and the selection of
appropriate analytical techniques.

Table 2: Core Physicochemical Data
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Property Value

Appearance Colorless to pale yellow liquid
Density 1.043 g/cm3 at 25 °C[1]
Boiling Point 56 °C at 3 mmHg[1]

Flash Point 78 °C (172 °F)[1]

Refractive Index 1.528 at 20 °C[1]

Purity Typically 297% or 299%[1][3]
Sensitivity Moisture sensitive[1]

Solubility Profile

Due to the presence of both a nonpolar ethyl-substituted aromatic ring and a polar isocyanate
group, 2-Ethylphenyl isocyanate exhibits solubility across a range of organic solvents. While
extensive quantitative data is not readily available in the literature, a qualitative and predicted
solubility profile can be established based on its structure and the known behavior of similar
isocyanates.

Table 3: Predicted Solubility of 2-Ethylphenyl Isocyanate
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Solvent

Predicted Solubility

Rationale

Alcohols (Methanol, Ethanol)

Soluble (with reaction)

The isocyanate group will react
with the hydroxyl group of the
alcohol.

Good solubility is expected

Ethers (Diethyl ether, THF) Soluble due to favorable dipole-dipole
interactions.
) The aromatic nature and
Chlorinated Solvents (DCM, ) )
Soluble overall polarity are compatible
Chloroform) ]
with these solvents.
"Like dissolves like" principle;
Aromatic Hydrocarbons Solubl the aromatic ring of the solute
oluble
(Toluene, Benzene) interacts favorably with the
aromatic solvent.
The polar nature of the ketone
Ketones (Acetone, MEK) Soluble carbonyl group allows for good
solvation.
The polarity of the isocyanate
Apolar Alkanes (Hexane, ) o T
Sparingly Soluble group limits solubility in highly
Heptane)
nonpolar solvents.
The hydrophobic nature of the
molecule and its rapid reaction
) ) with water to form an unstable
Water Insoluble (with reaction)

carbamic acid and
subsequently a urea derivative

prevent dissolution.

Reactivity and Stability

The reactivity of 2-Ethylphenyl isocyanate is dominated by the electrophilic character of the

isocyanate carbon. The general order of reactivity with common nucleophiles is: primary

amines > secondary amines > alcohols > water.
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Caption: Reactivity pathways of 2-Ethylphenyl Isocyanate.

Reaction with Nucleophiles

e Amines: The reaction with primary and secondary amines is typically rapid and exothermic,
yielding substituted ureas. This reaction forms the basis for many polyurea polymer systems.

 Alcohols: The reaction with alcohols produces urethanes (carbamates). This reaction is
generally slower than with amines and is often catalyzed by tertiary amines or organotin
compounds. The ortho-ethyl group on 2-Ethylphenyl isocyanate will sterically hinder the
approach of the alcohol, leading to a slower reaction rate compared to phenyl isocyanate.

» Water: 2-Ethylphenyl isocyanate reacts with water to form an unstable carbamic acid,
which then decomposes to 2-ethylaniline and carbon dioxide. The resulting amine can then
react with another molecule of the isocyanate to form a disubstituted urea. This moisture
sensitivity necessitates handling under anhydrous conditions to prevent unwanted side
reactions and product degradation.

Stability and Storage
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2-Ethylphenyl isocyanate is sensitive to moisture and should be stored in a tightly sealed
container under an inert atmosphere (e.g., nitrogen or argon). It is also sensitive to heat and
light, which can promote polymerization. For long-term storage, refrigeration is recommended.

Experimental Methodologies

The determination of the physicochemical properties of 2-Ethylphenyl isocyanate requires
precise and standardized experimental procedures. The following sections detail the
methodologies for measuring its key physical constants.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and accurate technique for determining the boiling
point of a small quantity of liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals
the surrounding atmospheric pressure. In this method, a small sample is heated, and the
temperature at which a continuous stream of bubbles emerges from an inverted capillary tube
ceases, and the liquid is drawn back into the capillary, is recorded as the boiling point.

Procedure:

Fill a small test tube to a depth of approximately 1-2 cm with 2-Ethylphenyl isocyanate.

e Place a capillary tube, sealed at one end, into the test tube with the open end submerged in
the liquid.

o Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the
thermometer is level with the sample.

 Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is below
the oil level.

o Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube
ensures uniform heating of the oil via convection.

o Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from
the open end.
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o Continue heating until a rapid and continuous stream of bubbles is observed.
* Remove the heat and allow the apparatus to cool slowly.

e The boiling point is the temperature at which the bubbling stops and the liquid is drawn into
the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a precisely known volume used to determine the density of a liquid
with high accuracy.

Principle: Density is defined as mass per unit volume. The mass of the liquid that exactly fills
the known volume of the pycnometer is measured, and the density is calculated.

Procedure:

Thoroughly clean and dry the pycnometer and its stopper.

o Weigh the empty, dry pycnometer on an analytical balance and record the mass (ma).

« Fill the pycnometer with 2-Ethylphenyl isocyanate, ensuring no air bubbles are trapped.
 Insert the stopper carefully, allowing excess liquid to emerge from the capillary in the stopper.
» Wipe the outside of the pycnometer dry and weigh it again. Record the mass (mz2).

e The mass of the liquid is mz - ma.

e The volume of the pycnometer (V) is typically provided by the manufacturer or can be
determined by calibration with a liquid of known density (e.g., deionized water).

Calculate the density (p) using the formula: p = (mz2 - m1) / V.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it
enters a material. It is a characteristic property of a substance.
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Principle: An Abbe refractometer measures the critical angle of total internal reflection at the
interface between a prism of high refractive index and the liquid sample. This critical angle is
directly related to the refractive index of the sample.

Procedure:
o Ensure the prisms of the Abbe refractometer are clean and dry.

e Using a dropper, place a few drops of 2-Ethylphenyl isocyanate onto the surface of the
measuring prism.

o Close the illuminating prism gently to spread the liquid into a thin film.
e Turn on the light source and look through the eyepiece.

o Adjust the coarse and fine adjustment knobs until the field of view is divided into a light and a
dark region.

« If a colored band is visible at the borderline, adjust the compensator dial to achieve a sharp,
achromatic borderline.

 Align the borderline precisely with the crosshairs in the eyepiece.

» Read the refractive index from the scale. Record the temperature at which the measurement
is made, as refractive index is temperature-dependent.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of
2-Ethylphenyl isocyanate.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong, sharp absorption band of the isocyanate group.

Predicted IR Data:
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e ~2270-2250 cm~1 (strong, sharp): N=C=0 asymmetric stretching vibration. This is the most
characteristic peak for isocyanates.

e ~3060-3010 cm~! (medium): Aromatic C-H stretching.
e ~2970-2850 cm~! (medium): Aliphatic C-H stretching from the ethyl group.
e ~1600, 1490 cm~* (medium to weak): Aromatic C=C ring stretching.

e ~750 cm™1 (strong): C-H out-of-plane bending, indicative of ortho-disubstitution on the
benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.

Predicted *H NMR Data (in CDClIsz, 300 MHz):

e 0 ~7.4-7.1 ppm (m, 4H): Aromatic protons. The ortho-substitution will lead to a complex
multiplet.

e 0~2.7 ppm (q, J = 7.5 Hz, 2H): Methylene protons (-CHz-) of the ethyl group, quartet due to
coupling with the methyl protons.

e 0~1.2 ppm (t, J = 7.5 Hz, 3H): Methyl protons (-CHs) of the ethyl group, triplet due to
coupling with the methylene protons.

Predicted 13C NMR Data (in CDCls, 75 MHz):

0 ~138 ppm: Aromatic carbon bearing the ethyl group.

0 ~130-126 ppm: Other aromatic carbons.

0 ~125 ppm: Aromatic carbon bearing the isocyanate group.

0 ~124 ppm: Isocyanate carbon (-N=C=0).

0 ~25 ppm: Methylene carbon (-CHz) of the ethyl group.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 0 ~15 ppm: Methyl carbon (-CHs) of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Predicted MS Fragmentation Pattern (Electron lonization):

m/z 147 (M*): Molecular ion peak.

m/z 119: Loss of CO from the isocyanate group ([M-CO]*).

m/z 118: Loss of the ethyl group ([M-CzHs]*).

m/z 91: Tropylium ion, a common fragment for ethylbenzene derivatives.

Safety and Handling

2-Ethylphenyl isocyanate is a hazardous chemical and must be handled with appropriate
safety precautions.

Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause severe
skin and eye irritation.[1][2]

o Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

» Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab
coat.

o Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
Keep the container tightly closed and under an inert atmosphere.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of
2-Ethylphenyl isocyanate. A thorough understanding of its chemical identity, physical
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constants, solubility, reactivity, and spectroscopic characteristics is paramount for its safe and
effective use in research and development. The experimental protocols outlined herein provide
a robust framework for the verification of these properties, ensuring the high standards of
scientific integrity required in the fields of chemical synthesis and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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